molecular formula C10H18ClNO3 B1378791 2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride CAS No. 1607249-39-7

2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride

Cat. No.: B1378791
CAS No.: 1607249-39-7
M. Wt: 235.71 g/mol
InChI Key: BBKYCJIMUZXJMK-UHFFFAOYSA-N
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Description

2-Amino-2-{5-oxaspiro[35]nonan-8-yl}acetic acid hydrochloride is a synthetic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amino and acetic acid functionalities. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c11-8(9(12)13)7-2-5-14-10(6-7)3-1-4-10;/h7-8H,1-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKYCJIMUZXJMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride
Reactant of Route 2
2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride
Reactant of Route 3
2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride
Reactant of Route 4
2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride
Reactant of Route 5
2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride
Reactant of Route 6
2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride

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